![molecular formula C13H13N3O2S2 B2765663 2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 339022-29-6](/img/structure/B2765663.png)
2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide is a complex organic compound with the molecular formula C13H13N3O2S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide typically involves multiple steps:
-
Formation of the Benzyloxy Group: : The initial step often involves the protection of a hydroxyl group on a benzene ring to form the benzyloxy group. This can be achieved through the reaction of benzyl alcohol with a suitable protecting agent like benzyl chloride in the presence of a base such as sodium hydroxide.
-
Thienyl Group Introduction: : The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene derivative is coupled with a benzyl-protected intermediate.
-
Hydrazinecarbothioamide Formation: : The final step involves the reaction of the carbonylated intermediate with hydrazine and carbon disulfide to form the hydrazinecarbothioamide moiety. This reaction typically requires refluxing in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the hydrazinecarbothioamide moiety suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The thienyl and benzyloxy groups are known to impart biological activity, which could be harnessed for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or reactivity, due to its unique structural features.
Mechanism of Action
The mechanism by which 2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide exerts its effects is likely related to its ability to interact with various molecular targets. The hydrazinecarbothioamide moiety can form hydrogen bonds and coordinate with metal ions, while the thienyl and benzyloxy groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(Methoxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide: Similar structure but with a methoxy group instead of a benzyloxy group.
2-{[3-(Benzyloxy)-2-furyl]carbonyl}-1-hydrazinecarbothioamide: Similar structure but with a furyl group instead of a thienyl group.
2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
The uniqueness of 2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thienyl and benzyloxy groups, along with the hydrazinecarbothioamide moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[(3-phenylmethoxythiophene-2-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c14-13(19)16-15-12(17)11-10(6-7-20-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)(H3,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIIJONYUCLKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2765584.png)

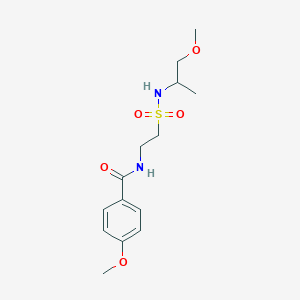
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2765587.png)
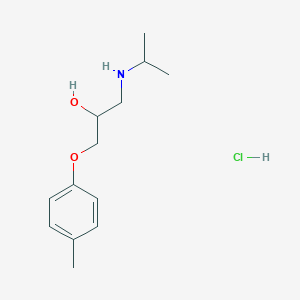
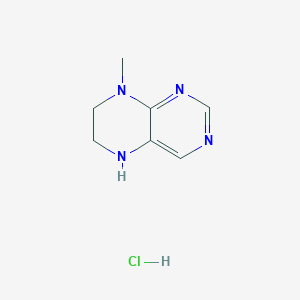
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2765592.png)
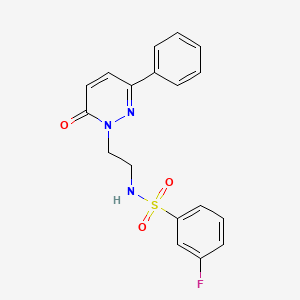

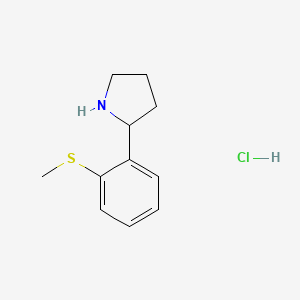

![N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea](/img/structure/B2765601.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine](/img/structure/B2765602.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2765603.png)
